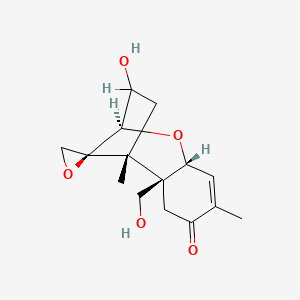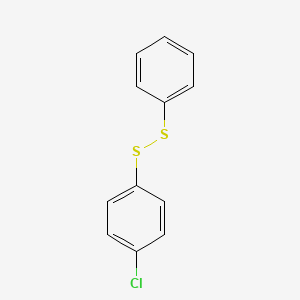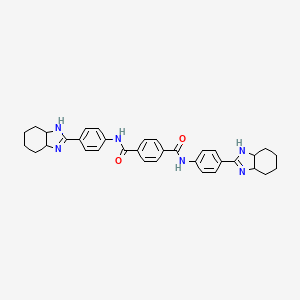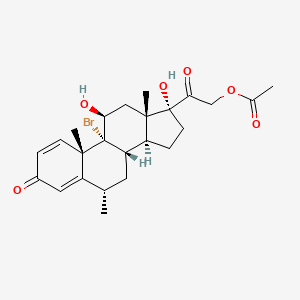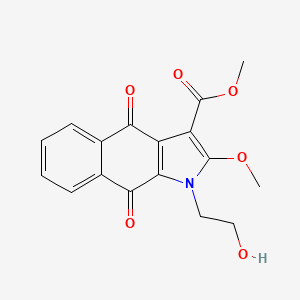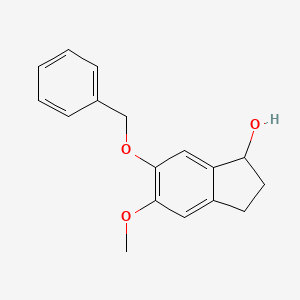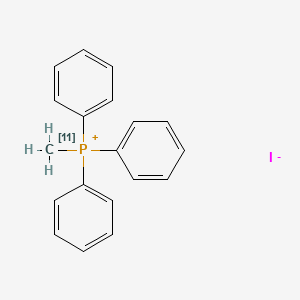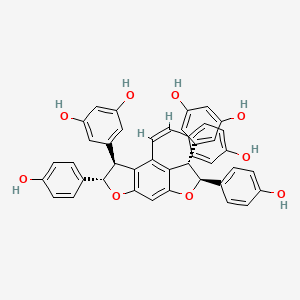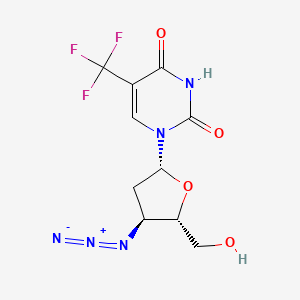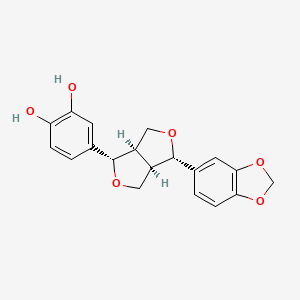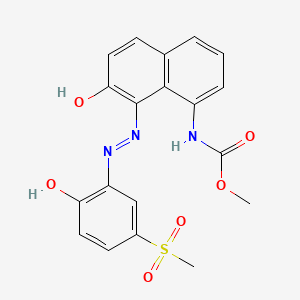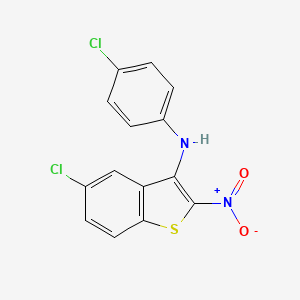
5-Chloro-N-(4-chlorophenyl)-2-nitrobenzo(b)thiophen-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-(4-chlorophenyl)-2-nitrobenzo(b)thiophen-3-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(4-chlorophenyl)-2-nitrobenzo(b)thiophen-3-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the nitration of benzo(b)thiophene followed by chlorination and subsequent amination with 4-chloroaniline under controlled conditions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Chloro-N-(4-chlorophenyl)-2-nitrobenzo(b)thiophen-3-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
5-Chloro-N-(4-chlorophenyl)-2-nitrobenzo(b)thiophen-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-Chloro-N-(4-chlorophenyl)-2-nitrobenzo(b)thiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
5-Chloro-2-nitrobenzo(b)thiophene: Lacks the N-(4-chlorophenyl) group.
N-(4-Chlorophenyl)-2-nitrobenzo(b)thiophen-3-amine: Lacks the 5-chloro substituent.
2-Nitrobenzo(b)thiophen-3-amine: Lacks both the 5-chloro and N-(4-chlorophenyl) groups.
Uniqueness
5-Chloro-N-(4-chlorophenyl)-2-nitrobenzo(b)thiophen-3-amine is unique due to the presence of both the 5-chloro and N-(4-chlorophenyl) groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
149338-25-0 |
|---|---|
分子式 |
C14H8Cl2N2O2S |
分子量 |
339.2 g/mol |
IUPAC名 |
5-chloro-N-(4-chlorophenyl)-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C14H8Cl2N2O2S/c15-8-1-4-10(5-2-8)17-13-11-7-9(16)3-6-12(11)21-14(13)18(19)20/h1-7,17H |
InChIキー |
PHPMDGDFDIROQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


